
Bsh-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BSH-IN-1 is a potent and covalent inhibitor of gut bacterial recombinant bile salt hydrolases. It has shown significant inhibitory activity against bile salt hydrolases from both Gram-positive and Gram-negative bacteria, making it a valuable compound in the study of gut microbiota and bile acid metabolism .
Wissenschaftliche Forschungsanwendungen
BSH-IN-1 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Werkzeug zur Untersuchung der Mechanismen von Gallensäurehydrolasen und ihrer Rolle im Gallensäurenstoffwechsel verwendet.
Biologie: Hilft beim Verständnis der Wechselwirkungen zwischen der Darmmikrobiota und dem Stoffwechsel des Wirts.
Medizin: Potenzielle therapeutische Anwendungen bei der Modulation der Darmmikrobiota zur Behandlung von Stoffwechselstörungen.
Industrie: Kann bei der Entwicklung neuer Medikamente verwendet werden, die auf die Darmmikrobiota abzielen
Wirkmechanismus
This compound übt seine Wirkungen aus, indem es sich kovalent an das aktive Zentrum von Gallensäurehydrolasen bindet und so deren Aktivität hemmt. Diese Hemmung verhindert die Dekonjugation von Gallensäuren, was nachgelagerte Auswirkungen auf den Gallensäurenstoffwechsel und die Zusammensetzung der Darmmikrobiota haben kann. Die molekularen Zielstrukturen von this compound sind die Gallensäurehydrolasen aus verschiedenen Darmbakterien, und die beteiligten Wege umfassen den Gallensäurenstoffwechsel und mikrobielle Wechselwirkungen .
Wirkmechanismus
Target of Action
Bsh-IN-1 is a potent and covalent inhibitor of gut bacterial recombinant bile salt hydrolases (BSHs) with IC50s of 108 nM and 427 nM for B. longum BSH (Gram positive) and B. theta BSH (Gram negative), respectively . BSHs are enzymes produced by intestinal bacteria, particularly Lactobacillus species . They play a crucial role in the deconjugation of primary bile acids (BAs), impacting both microbial and host physiology .
Mode of Action
This compound interacts with its targets, the BSHs, by inhibiting their activity . This inhibition disrupts the normal function of BSHs, which is to deconjugate primary bile acids. The deconjugation process involves the hydrolysis of the amide bond in glycine- or taurine-conjugated bile acids .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the bile acid metabolism. BSHs are key players in this pathway, responsible for the deconjugation of primary bile acids . By inhibiting BSHs, this compound alters the bile acid metabolism, affecting both the microbiota and the host’s health .
Result of Action
The inhibition of BSHs by this compound leads to changes in the bile acid metabolism. This can have various effects at the molecular and cellular levels, potentially impacting the host’s fat digestion and energy harvest . It may also influence the balance of the gut microbiota, given the role of BSHs in microbial physiology .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the gut environment, including pH and the presence of other microbial species, could affect the activity of this compound. Additionally, factors such as diet and antibiotic use, which can alter the gut microbiota composition, might also impact the effectiveness of this compound .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of BSH-IN-1 involves multiple steps, starting with the preparation of the core structure followed by the introduction of functional groups that confer its inhibitory properties. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it typically involves organic synthesis techniques such as nucleophilic substitution, oxidation, and reduction reactions .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis .
Analyse Chemischer Reaktionen
Arten von Reaktionen
BSH-IN-1 unterliegt hauptsächlich kovalenten Bindungsreaktionen mit Gallensäurehydrolasen. Es kann auch an anderen Arten chemischer Reaktionen teilnehmen, wie z. B.:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.
Reduktion: Es kann reduziert werden, um seine funktionellen Gruppen zu modifizieren und möglicherweise seine inhibitorische Aktivität zu verändern.
Substitution: This compound kann Substitutionsreaktionen eingehen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die bei Reaktionen mit this compound verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Bedingungen für diese Reaktionen variieren je nach gewünschtem Ergebnis, beinhalten aber typischerweise kontrollierte Temperaturen und pH-Werte .
Hauptprodukte
Die Hauptprodukte, die aus den Reaktionen von this compound entstehen, hängen von den spezifischen Reaktionsbedingungen ab. Zum Beispiel kann Oxidation oxidierte Derivate ergeben, während Reduktion reduzierte Formen der Verbindung erzeugen kann. Substitutionsreaktionen können zu einer Vielzahl von substituierten Derivaten führen .
Vergleich Mit ähnlichen Verbindungen
BSH-IN-1 ist einzigartig in seiner potenten und kovalenten Hemmung von Gallensäurehydrolasen. Ähnliche Verbindungen umfassen:
Natrium-Mercaptoundecahydro-closo-dodecaborat: Ein weiterer Inhibitor von Gallensäurehydrolasen, jedoch mit unterschiedlichen chemischen Eigenschaften.
Boronophenylalanin: Wird in ähnlichen Anwendungen eingesetzt, jedoch mit unterschiedlichen molekularen Zielstrukturen und Wirkmechanismen
This compound zeichnet sich durch seine hohe Spezifität und Potenz gegenüber Gallensäurehydrolasen aus, was es zu einem wertvollen Werkzeug sowohl in der Forschung als auch in potenziellen therapeutischen Anwendungen macht .
Eigenschaften
IUPAC Name |
(5R)-5-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-1-fluorohexan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H41FO3/c1-15(4-5-18(28)14-26)19-6-7-20-23-21(9-11-25(19,20)3)24(2)10-8-17(27)12-16(24)13-22(23)29/h15-17,19-23,27,29H,4-14H2,1-3H3/t15-,16+,17-,19-,20+,21+,22-,23+,24+,25-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDVGNIBMZHDZLL-GDQMVUAZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)CF)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)CF)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H41FO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the mechanism of action of boron neutron capture therapy (BNCT) using BSH?
A1: BNCT is based on the nuclear capture reaction that occurs when the stable isotope boron-10 (10B) is irradiated with neutrons. BSH serves as a delivery agent for 10B. Once accumulated in tumor cells, BSH, loaded with 10B, enables the capture of neutrons. This capture reaction releases high-energy alpha particles and lithium-7 nuclei, which have a limited range in tissue, effectively damaging only the tumor cells containing 10B while sparing surrounding healthy tissue [, ].
Q2: What are the cytopathic effects of BNCT using BSH on human glioblastoma cells?
A3: Research using an accelerator-based neutron source demonstrated a significant decrease in the proportion of surviving U87 glioblastoma cells after BNCT in the presence of 10B-enriched BSH [, ]. This effect was attributed to the nuclear capture reaction occurring within the cells that had taken up BSH.
Q3: Does BSH itself exhibit any cytotoxic effects on cells?
A4: While BSH is generally considered non-toxic at therapeutic concentrations, studies have shown some cytopathic effects at higher concentrations or longer incubation periods. For instance, MTT assays revealed a decrease in U87 cell survival at a 10B concentration of 80 µg/ml after 48 hours of incubation with BSH [].
Q4: What are the advantages of using an accelerator-based neutron source for BNCT with BSH compared to reactor-based sources?
A5: While reactor-based BNCT has shown effectiveness in treating high-grade gliomas, accelerator-based neutron sources offer potential advantages like compactness and portability, making BNCT more accessible for clinical practice [].
Q5: Are there any ongoing research efforts focused on improving BSH as a boron delivery agent for BNCT?
A6: Yes, research is ongoing to develop novel BSH derivatives with improved tumor selectivity and uptake. One such example is ACBC-BSH, a conjugate of BSH with a tumor-selective synthetic amino acid, 1-amino-3-fluorocyclobutane-1-carboxylic acid (ACBC) []. This derivative aims to enhance the therapeutic efficacy of BNCT by delivering a higher concentration of 10B specifically to tumor cells.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(5-chloro-2-methylphenyl)-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide](/img/structure/B2360836.png)
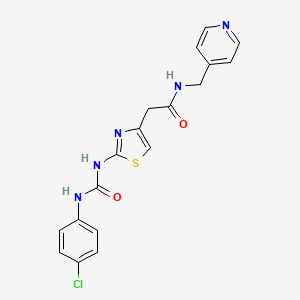
![N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]THIOPHENE-2-CARBOXAMIDE](/img/structure/B2360838.png)
![4-chloro-N-[6-chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B2360842.png)
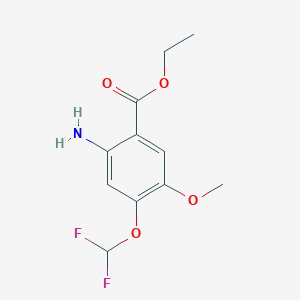
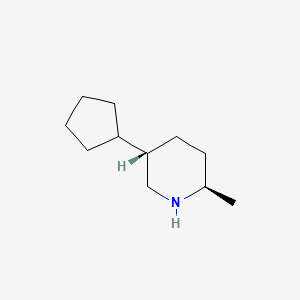
![4-Bromo-1-[[5-(difluoromethyl)furan-2-yl]methyl]pyrazole](/img/structure/B2360845.png)
![2-(4-acetylphenoxy)-N-[(6-cyclopropylpyrimidin-4-yl)methyl]acetamide](/img/structure/B2360847.png)
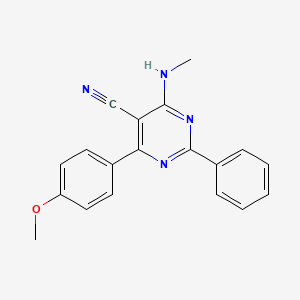
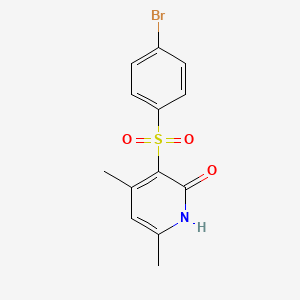
![N-(3-chlorophenyl)-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2360853.png)
![4-(2-Methylimidazol-1-yl)furo[3,2-c]pyridine](/img/structure/B2360854.png)
